molecular formula C17H13ClN2O4 B2981011 N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-31-5

N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2981011
CAS No.: 443117-31-5
M. Wt: 344.75
InChI Key: ACVCMDSNMSFAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic compound, and a carboxamide group, which is a common functional group in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a carboxamide group, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

Pyridines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The carboxamide group could also participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a pyridine ring would likely make the compound somewhat basic .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable study by Zhuravel et al. (2005) demonstrated the synthesis of novel compounds closely related to the specified chemical structure. These compounds were prepared through the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, leading to a series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides. The synthesized compounds exhibited significant antimicrobial activity, showing efficacy against bacterial and fungal strains, with some displaying better or comparable activity to standard drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Anticonvulsant Properties

Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, revealing insights into their hydrogen bonding and potential implications for their pharmacological activities. Although not directly mentioning the exact chemical compound , this study provides a glimpse into the broader class of compounds' structural and functional characteristics, including those with chlorophenyl and pyridinecarboxamide groups (Kubicki, Bassyouni, & Codding, 2000).

Molecular Interaction Studies

Another study focused on the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor. This research underscores the importance of understanding the conformational and energetic aspects of such compounds to predict their binding affinity and functional outcomes. The findings from this study might be extrapolated to understand the binding interactions of similar compounds, including the one (Shim et al., 2002).

Electronic Properties and Interaction Landscapes

Gallagher et al. (2022) reported on the synthesis and physicochemical studies of a series of N-(chlorophenyl)pyridinecarboxamides, providing valuable insights into the electronic properties and interaction landscapes of these compounds. Such studies are crucial for understanding the fundamental characteristics that dictate the biological activity and potential therapeutic applications of these compounds (Gallagher et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyridine ring work by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound, especially if its toxicity and other safety characteristics are not well known .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science .

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) : N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H … : Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Advances (RSC Publishing) : 20.18: Reactions of Anhydrides - Chemistry LibreTexts : Thieno [3,2-c] pyridine derivatives and their therapeutic application … : Pyridine MSDS - 107463 - Merck

Properties

IUPAC Name

N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-9-15-13(10(8-21)7-19-9)6-14(17(23)24-15)16(22)20-12-4-2-3-11(18)5-12/h2-7,21H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVCMDSNMSFAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.